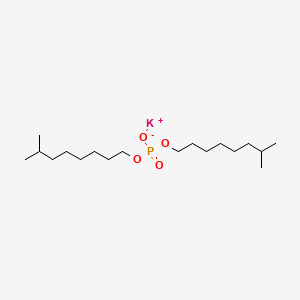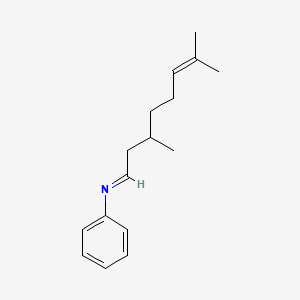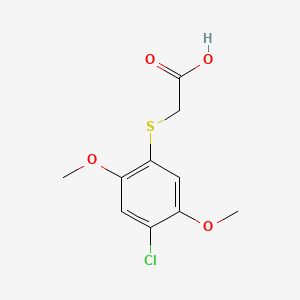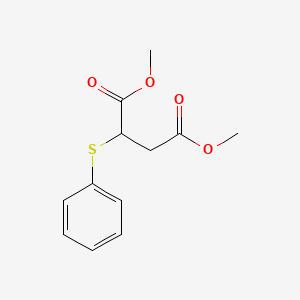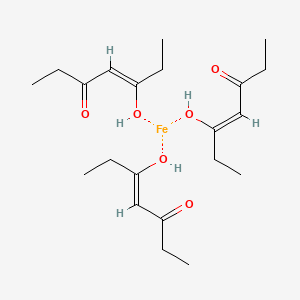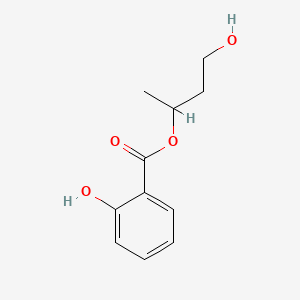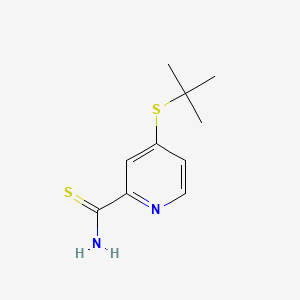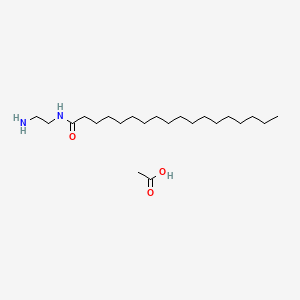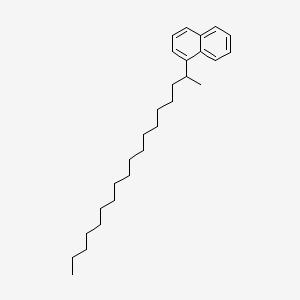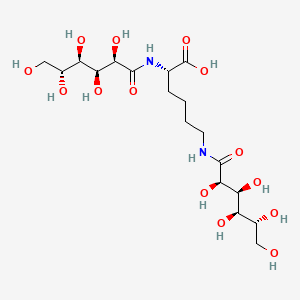
Dicarbonyldichlorobis(triphenylphosphine)osmium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicarbonyldichlorobis(triphenylphosphine)osmium is a coordination compound with the chemical formula C38H32Cl2O2OsP2. This compound is a heavy metal organometallic complex primarily used in research and laboratory applications . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of dicarbonyldichlorobis(triphenylphosphine)osmium typically involves organometallic chemistry methods. One common synthetic route includes the reaction of osmium tetroxide with triphenylphosphine and carbon monoxide under controlled conditions . The reaction conditions often require an inert atmosphere and specific temperature and pressure settings to ensure the successful formation of the desired compound. Industrial production methods are less common due to the specialized nature of the compound and its primary use in research settings.
Análisis De Reacciones Químicas
Dicarbonyldichlorobis(triphenylphosphine)osmium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different osmium complexes.
Reduction: Reduction reactions can convert the compound into lower oxidation state osmium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dicarbonyldichlorobis(triphenylphosphine)osmium has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism by which dicarbonyldichlorobis(triphenylphosphine)osmium exerts its effects involves its interaction with molecular targets and pathways. In catalytic reactions, the compound facilitates the formation and breaking of chemical bonds through its coordination with substrates. The triphenylphosphine ligands play a crucial role in stabilizing the osmium center and enhancing its reactivity. The exact molecular targets and pathways depend on the specific reaction and application being studied .
Comparación Con Compuestos Similares
Dicarbonyldichlorobis(triphenylphosphine)osmium can be compared with other similar compounds, such as:
Dicarbonyldichlorobis(triphenylphosphine)palladium: This compound is also used as a catalyst in various organic reactions but has different reactivity and applications due to the presence of palladium instead of osmium.
Dicarbonyldichlorobis(triphenylphosphine)ruthenium: Similar to the osmium compound, this ruthenium complex is used in catalysis and has distinct properties and reactivity patterns.
The uniqueness of this compound lies in its specific coordination environment and the properties imparted by the osmium center, which can lead to different catalytic behaviors and applications compared to its palladium and ruthenium counterparts.
Propiedades
Número CAS |
16591-90-5 |
|---|---|
Fórmula molecular |
C38H32Cl2O2OsP2-2 |
Peso molecular |
843.7 g/mol |
Nombre IUPAC |
dichloroosmium;methanone;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2CHO.2ClH.Os/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;;;/h2*1-15H;2*1H;2*1H;/q;;2*-1;;;+2/p-2 |
Clave InChI |
NQAAYKPJONJRRI-UHFFFAOYSA-L |
SMILES canónico |
[CH-]=O.[CH-]=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Os]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


